molecular formula C15H11NO3 B560434 Tripolin A CAS No. 128943-03-3

Tripolin A

Cat. No. B560434
M. Wt: 253.257
InChI Key: OMKSBDLWMROKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novel non-ATP competitive inhibitor of aurora A kinase, revealing new regulation of HURP/'s distribution on microtubules;  High Quality Biochemicals for Research Uses

Scientific Research Applications

Aurora A Kinase Inhibition

Tripolin A, a novel small-molecule inhibitor, has significant implications in cancer therapy due to its inhibition of Aurora A kinase activity. It affects centrosome integrity, spindle formation and length, and microtubule dynamics in interphase. Interestingly, it also impacts the distribution of Hepatoma Up-Regulated Protein (HURP), revealing a new regulatory method of mitotic microtubule stabilizers through Aurora A phosphorylation. This suggests potential use in dissecting pathways coordinated by Aurora kinases and as a foundation for further inhibitor development (Kesisova et al., 2013).

Monte Carlo Simulation in TRIPOLI-4

While not directly related to "Tripolin A," there is extensive research on TRIPOLI-4, a Monte Carlo code used for simulations in nuclear energy and physics. This software plays a crucial role in nuclear reactor physics, criticality safety, and radiation protection. Its advancements include the treatment of electromagnetic cascades, neutron and photon material irradiation, and various variance reduction techniques. This software is essential for simulating complex geometrical models in various nuclear applications (Brun et al., 2015), (Peneliau, 2001).

properties

IUPAC Name

3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-10-5-6-14(18)9(7-10)8-12-11-3-1-2-4-13(11)16-15(12)19/h1-8,17-18H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKSBDLWMROKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)O)O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 69454821

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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